molecular formula C31H50F6IrNP2- B057965 Crabtree's catalyst CAS No. 64536-78-3

Crabtree's catalyst

Cat. No. B057965
CAS RN: 64536-78-3
M. Wt: 804.9 g/mol
InChI Key: WLRQNTYCIFESRH-KJWGIZLLSA-N
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Description

Crabtree's catalyst, developed in the late 20th century, marked a significant advancement in the field of homogeneous hydrogenation and asymmetric synthesis. It is primarily known for its applications in organometallic chemistry and catalysis.

Synthesis Analysis

Crabtree's catalyst is synthesized through a series of chemical reactions involving iridium complexes. The development of related iridium catalysts has expanded the scope of its application in various chemical reactions, especially in hydrogenation processes.

Molecular Structure Analysis

The molecular structure of Crabtree's catalyst is characterized by its iridium-based core. The presence of certain ligands in the structure plays a crucial role in its catalytic activity and selectivity.

Chemical Reactions and Properties

This catalyst is known for its efficiency in hydrogenation reactions, including the hydrogenation of olefins. It shows selectivity in reactions involving substrates with ligating functionalities and can outperform other catalysts in specific conditions. The unique chemical environment of Crabtree's catalyst allows it to favor certain reaction pathways over others.

Physical Properties Analysis

The physical properties of Crabtree's catalyst, such as solubility and stability, are influenced by its encapsulation in certain metal-organic frameworks. This encapsulation can enhance the catalyst's stability and selectivity.

Chemical Properties Analysis

Crabtree's catalyst exhibits unique chemical properties, including its ability to facilitate the exchange of protons for deuterons and its role in isomerization reactions. Its chemical properties are further modified when used in combination with other catalytic systems or when its ligands are altered.

References:

  • Encapsulation of Crabtree's Catalyst in Sulfonated MIL‐101(Cr): Enhancement of Stability and Selectivity between Competing Reaction Pathways by the MOF Chemical Microenvironment (Grigoropoulos et al., 2018).
  • The Scope and Limitations of Deuteration Mediated by Crabtree's Catalyst (Ellames et al., 2001).
  • An Unexpected Double-Bond Isomerization Catalyzed by Crabtree’s Iridium(I) Catalyst (Krel et al., 2005).
  • Mechanistic Aspects of the Crabtree-Pfaltz Hydrogenation of Olefins - An Interplay of Experimentation and Quantum Chemical Computation (Helmchen, 2023).

Scientific Research Applications

  • Deuteration Reactions :

    • It's efficient in exchanging protons for deuterons, especially in substrates containing an sp2-hybridised nitrogen or oxygen atom (Ellames et al., 2001).
    • Enhances deuteration in direct hydrogen isotope exchange reactions in aromatic compounds (Schou, 2009).
  • Catalysis in Hydrogenation :

    • Used for heterogeneous hydrogenation of non-functionalized alkenes and improves catalyst stability and selectivity (Grigoropoulos et al., 2018).
    • Facilitates asymmetric hydrogenation, especially useful in stereocontrol in synthetic chemistry (Zhu & Burgess, 2012).
  • Regio- and Diastereoselective Isomerization :

    • Ir-catalyzed diastereo- and regioselective isomerization of primary allylic alcohols is influenced by the size of substituents on substrates or catalysts (Li & Mazet, 2013).
  • C-H Bond Arylation of Heteroarenes :

  • Isomerization Reactions :

    • Catalyzes unexpected isomerization of exocyclic into endocyclic double bonds (Krel, Lallemand, & Guillou, 2005).
    • Facilitates isomerization of N-sulfonyl aziridines to allyl amines (Cabré et al., 2018).
  • Green Chemistry and Sustainability :

  • Brønsted Acidic Properties in Asymmetric Hydrogenation :

    • The acidic properties of Crabtree-type catalysts have implications in asymmetric hydrogenation of olefins (Peters & Andersson, 2022).

Safety And Hazards

The catalyst is sensitive to proton-bearing impurities . It becomes irreversibly deactivated after about ten minutes at room temperature, signaled by the appearance of a yellow color . One deactivation process involves the formation of hydride-bridged dimers .

Future Directions

N-Heterocyclic carbenes continue to mesmerize scientists and open up new research . The inherent scientific opportunities in utilizing or annihilating the generated Brønsted acid are enormous, and potential new innovations are outlined toward the end .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1;/b;2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQNTYCIFESRH-KJWGIZLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1/C=C\CC/C=C\C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50F6IrNP2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370362
Record name Crabtree's catalyst
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crabtree's catalyst

CAS RN

64536-78-3
Record name (1,5-Cyclooctadiene)pyridine(tricyclohexylphosphine)iridium hexafluorophosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crabtree's catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate
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Record name (1,5-CYCLOOCTADIENE)PYRIDINE(TRICYCLOHEXYLPHOSPHINE)IRIDIUM HEXAFLUOROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
696
Citations
GJ Ellames, JS Gibson, JM Herbert, AH McNeill - Tetrahedron, 2001 - Elsevier
Exchange of protons for deuterons mediated by Crabtree's catalyst, 1, is directed efficiently by a functional group containing an sp 2 -hybridised nitrogen or oxygen atom; more electron-…
Number of citations: 113 www.sciencedirect.com
A Grigoropoulos, AI McKay, AP Katsoulidis… - Angewandte …, 2018 - Wiley Online Library
Crabtree's catalyst was encapsulated inside the pores of the sulfonated MIL‐101(Cr) metal–organic framework (MOF) by cation exchange. This hybrid catalyst is active for the …
Number of citations: 53 onlinelibrary.wiley.com
PG Nell - Synlett, 2001 - thieme-connect.com
Peter Nell was born in Haan, Germany in 1971. He studied chemistry at the Universities of Freiburg, Bristol (UK), and Heidelberg where he received his diploma in 1996. He obtained …
Number of citations: 18 www.thieme-connect.com
Y Xu, DMP Mingos, JM Brown - Chemical communications, 2008 - pubs.rsc.org
The extent of time-dependent deactivation of monophosphine monoamine iridium hydrogenation catalysts by trimer formation is strongly dependent on ligand structure; attempts to …
Number of citations: 21 pubs.rsc.org
SC Schou - … and Radiopharmaceuticals: The Official Journal of …, 2009 - Wiley Online Library
… be obtained by adding Crabtree's catalyst to rhodium black. … Three experiments were set up, one using Crabtree's catalyst … of deuterium using either Crabtree's catalyst (no incorporation) …
LD Vazquez-Serrano, BT Owens, JM Buriak - Inorganica chimica acta, 2006 - Elsevier
A series of new iridium complexes containing N-heterocyclic carbene ligands (NHCs) has been prepared and tested for hydrogenation of primary (1-octene), secondary (cyclohexene), …
Number of citations: 132 www.sciencedirect.com
GN Nilsson, WJ Kerr - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
… far in excess of the industry standard, Crabtree's catalyst, with excellent levels of labelling … Furthermore and again in contrast to systems employing Crabtree's catalyst, the low catalyst …
J Cipot, R McDonald, M Stradiotto - Chemical communications, 2005 - pubs.rsc.org
… In this context, Crabtree's catalyst, [(COD)Ir(PCy 3 )(Py)] + PF 6 − ([1] + PF 6 − ; COD = η 4 -1,5-… -soluble complex 3 – the first formally zwitterionic analogue of Crabtree's catalyst. …
Number of citations: 28 pubs.rsc.org
AYL Shu, W Chen, JR Heys - Journal of organometallic chemistry, 1996 - Elsevier
… ~,Xpy)]PF6 ('Crabtree's Catalyst'). The former complex was found … In contrast, the ability of Crabtree's Catalyst to label the ortho-… Crabtree's Catalyst was significantly less active than the …
Number of citations: 88 www.sciencedirect.com
Y Zhu, K Burgess - Accounts of Chemical Research, 2012 - ACS Publications
The large volume of research studying hydrogenation catalysis might suggest that stereoselective hydrogenation of alkenes is a solved problem, but we believe the most important parts …
Number of citations: 127 pubs.acs.org

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